Pazopanib-d6
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-methyl-5-[[4-[[3-methyl-2-(trideuteriomethyl)indazol-6-yl]-(trideuteriomethyl)amino]pyrimidin-2-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIHSIWYWATEQL-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C2C=CC(=CC2=N1)N(C3=NC(=NC=C3)NC4=CC(=C(C=C4)C)S(=O)(=O)N)C([2H])([2H])[2H])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pazopanib-d6: A Technical Guide to Chemical Properties and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and isotopic purity of Pazopanib-d6, a deuterated analog of the multi-targeted tyrosine kinase inhibitor, Pazopanib. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and metabolic studies.
Chemical Properties
This compound is a stable, isotopically labeled version of Pazopanib, where six hydrogen atoms have been replaced with deuterium (B1214612). This substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays. Its primary application is as an internal standard for the accurate quantification of Pazopanib in biological matrices.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 2-methyl-5-({4-[(methyl-d3)(3-methyl-2-(methyl-d3)-2H-indazol-6-yl)amino]pyrimidin-2-yl}amino)benzenesulfonamide | [2] |
| Molecular Formula | C₂₁H₁₇D₆N₇O₂S | |
| Molecular Weight | 443.56 g/mol | [3] |
| CAS Number | 1219592-01-4 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF | |
| Storage | Recommended storage at 2-8°C |
Isotopic Purity
The isotopic purity of this compound is a critical parameter that ensures its suitability as an internal standard. High isotopic enrichment minimizes interference from the unlabeled analyte and improves the accuracy of quantification.
Table 2: Isotopic Purity Specifications for this compound
| Parameter | Specification | Reference |
| Deuterium Incorporation | ≥ 98% | |
| Isotopic Enrichment | ≥ 99% for d6 species | |
| Chemical Purity | ≥ 98% |
Experimental Protocols
The following sections detail the experimental methodologies for the characterization and quality control of this compound.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to assess the chemical purity of this compound, separating it from any potential impurities. The protocol is based on established methods for the analysis of Pazopanib, validated according to ICH Q2(R1) guidelines.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20-80% B
-
10-12 min: 80% B
-
12-13 min: 80-20% B
-
13-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of 10 µg/mL.
-
Inject the solution into the HPLC system.
-
Record the chromatogram and calculate the area of the main peak corresponding to this compound.
-
Chemical purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Determination of Isotopic Purity by Mass Spectrometry
This protocol outlines the use of high-resolution mass spectrometry (HRMS) to determine the isotopic enrichment of this compound. This technique allows for the separation and quantification of the different deuterated species.
Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
Reagents:
-
As per HPLC protocol.
LC Conditions:
-
Utilize the same HPLC conditions as described in section 3.1 to ensure good separation.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan from m/z 400-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow (Desolvation): 800 L/hr
-
Gas Flow (Cone): 50 L/hr
Procedure:
-
Infuse a diluted solution of this compound (approximately 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% formic acid) directly into the mass spectrometer or inject it through the LC system.
-
Acquire the full scan mass spectrum.
-
Identify the peaks corresponding to the unlabeled Pazopanib (d0) and the different deuterated species (d1 to d6).
-
Calculate the isotopic purity by determining the relative abundance of the d6 peak compared to the sum of all isotopic peaks.
Structural Confirmation and Deuterium Incorporation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are employed to confirm the chemical structure of this compound and to verify the positions of deuterium incorporation. The absence or reduction of signals in the ¹H NMR spectrum at specific chemical shifts confirms the successful deuteration.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d6).
¹H NMR Parameters:
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.99 s
-
Spectral Width: 8223.68 Hz
¹³C NMR Parameters:
-
Pulse Program: Standard zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 24038.46 Hz
Procedure:
-
Dissolve an accurately weighed sample of this compound in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with the known spectra of unlabeled Pazopanib.
-
In the ¹H NMR spectrum, the absence or significant reduction of the signals corresponding to the methyl groups at the N-methyl and 2-methyl-indazole positions confirms deuterium incorporation.
Mechanism of Action and Signaling Pathways
Pazopanib is a multi-targeted tyrosine kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). By inhibiting these receptors, Pazopanib blocks the downstream signaling pathways involved in tumor angiogenesis and cell proliferation.
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Pazopanib.
References
The Preclinical Mechanism of Action of Pazopanib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib (B1684535) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1] It has received approval for the treatment of renal cell carcinoma (RCC) and soft tissue sarcoma (STS), with its efficacy rooted in its ability to inhibit key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.[1][2] This technical guide provides a comprehensive overview of the preclinical data that elucidates the mechanism of action of pazopanib, with a focus on its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
Pazopanib exerts its anti-tumor and anti-angiogenic effects by targeting several RTKs.[1][3] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). By binding to the ATP-binding pocket of these kinases, pazopanib inhibits their autophosphorylation and subsequent activation of downstream signaling pathways crucial for endothelial cell and tumor cell proliferation, survival, and migration.
The inhibition of the VEGFR family, particularly VEGFR-2, is central to pazopanib's mechanism, as this receptor is the primary mediator of VEGF-driven angiogenesis. The disruption of PDGFR signaling further contributes to its anti-angiogenic effect and may also impact the tumor microenvironment.
Quantitative Analysis of Pazopanib's Preclinical Activity
The potency and efficacy of pazopanib have been quantified in numerous preclinical studies. The following tables summarize key in vitro and in vivo data.
In Vitro Kinase and Cell Growth Inhibition
Pazopanib demonstrates potent inhibition of its target kinases and effectively halts the proliferation of various cancer cell lines in vitro.
| Target Kinase | IC50 (nM) | Cell Line | Tumor Type | IC50 (µM) | Reference |
| VEGFR-1 | 10 | HUVEC | Endothelial | ~0.008 (VEGFR-2 phosphorylation) | |
| VEGFR-2 | 30 | A549 | Non-Small Cell Lung Cancer | 4-6 | |
| VEGFR-3 | 47 | YTLMC-90 | Non-Small Cell Lung Cancer | 4-6 | |
| PDGFRα | 71 | L9981 | Non-Small Cell Lung Cancer | 4-6 | |
| PDGFRβ | 84 | KATO-III | Gastric Cancer (FGFR2 amplified) | 1-2 | |
| c-Kit | 74 | NCI-H526 | Small Cell Lung Cancer | Not Specified | |
| FGFR1 | 140 | --- | --- | --- | |
| FGFR3 | 130 | --- | --- | --- |
IC50 values represent the concentration of pazopanib required to inhibit 50% of the kinase activity or cell growth.
In Vivo Anti-Tumor Efficacy in Xenograft Models
Pazopanib has shown significant dose-dependent anti-tumor activity across a range of human tumor xenograft models in immunocompromised mice.
| Tumor Type | Cell Line/Model | Dosing Regimen (mg/kg, p.o.) | Key Findings | Reference |
| Renal Cell Carcinoma | RCC Xenograft | 10, 30, 100 | Dose-dependent growth inhibition; 99% inhibition at max dose. | |
| Non-Small Cell Lung Cancer | A549 | 100 | Smaller tumor volumes compared to control. | |
| Non-Small Cell Lung Carcinoma | NCI-H322 | 10, 30, 100 (QD) | Significant activity. | |
| Solitary Fibrous Tumor | Dedifferentiated SFT | Not Specified | 21% tumor volume inhibition. | |
| Breast Cancer | 231-BR-HER2 | Not Specified | Prevents brain metastasis growth. | |
| Multiple Myeloma | MM Xenograft | Not Specified | Prolonged survival, increased apoptosis, decreased angiogenesis. |
Signaling Pathway Modulation
Pazopanib's inhibition of RTKs blocks critical downstream signaling cascades, primarily the Raf-MEK-ERK and PI3K-AKT-mTOR pathways, which are fundamental for cell proliferation, survival, and angiogenesis.
Detailed Experimental Protocols
The preclinical evaluation of pazopanib involves a suite of standardized in vitro and in vivo assays to determine its efficacy and mechanism of action.
Key In Vitro Assays
1. Kinase Inhibition Assay
-
Principle: To measure the direct inhibitory effect of pazopanib on the enzymatic activity of target tyrosine kinases.
-
Methodology:
-
Recombinant kinase domains of target proteins (e.g., VEGFR-2, PDGFR-β) are incubated with a specific peptide substrate and ATP.
-
A serial dilution of pazopanib is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA, radiometric assays (³³P-ATP), or fluorescence-based technologies.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the log concentration of pazopanib.
-
2. Cell Proliferation (MTT) Assay
-
Principle: To assess the cytostatic or cytotoxic effects of pazopanib on cancer cell lines. This assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with increasing concentrations of pazopanib or a vehicle control for a specified duration (e.g., 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
3. Western Blotting for Protein Phosphorylation
-
Principle: To detect the phosphorylation status of specific proteins within a signaling pathway, thereby confirming target engagement and downstream inhibition by pazopanib.
-
Methodology:
-
Cells are treated with pazopanib or vehicle, often after stimulation with a growth factor (e.g., VEGF), for a defined period.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2).
-
A secondary antibody conjugated to an enzyme like HRP is added, followed by a chemiluminescent substrate to visualize the protein bands. Total protein levels are also measured as a loading control.
-
4. Cell Cycle Analysis
-
Principle: To determine the effect of pazopanib on cell cycle progression.
-
Methodology:
-
Cells are treated with pazopanib or a vehicle for a set time (e.g., 48 hours).
-
Both adherent and floating cells are collected, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and stained with a fluorescent DNA-binding dye like propidium (B1200493) iodide (PI).
-
The DNA content of individual cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Key In Vivo Models
1. Human Tumor Xenograft Model
-
Principle: To evaluate the anti-tumor efficacy of pazopanib in a living organism by implanting human cancer cells into immunocompromised mice.
-
Methodology:
-
Human cancer cells are cultured and then injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment (pazopanib) and control (vehicle) groups.
-
Pazopanib is administered, typically by oral gavage, at various doses and schedules (e.g., 30-100 mg/kg, once daily).
-
Tumor volume is measured regularly using calipers, and animal weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are often excised for further analysis, such as immunohistochemistry or western blotting.
-
2. Angiogenesis Models (e.g., Matrigel Plug Assay)
-
Principle: To directly assess the anti-angiogenic effects of pazopanib in vivo.
-
Methodology:
-
Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and injected subcutaneously into mice.
-
The Matrigel solidifies, forming a "plug." Blood vessels from the surrounding tissue are induced to grow into the plug.
-
Mice are treated with pazopanib or a vehicle control during this process.
-
After a set period (e.g., 7-14 days), the Matrigel plugs are excised.
-
The extent of angiogenesis is quantified by measuring the hemoglobin content within the plug or by immunohistochemical staining for endothelial cell markers like CD31.
-
3. Immunohistochemistry (IHC) for Biomarker Analysis
-
Principle: To visualize and quantify the expression and localization of specific proteins within tumor tissues harvested from in vivo studies.
-
Methodology:
-
Tumor tissues are fixed in formalin and embedded in paraffin.
-
Thin sections (4-5 µm) are cut and mounted on slides.
-
Sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Non-specific binding is blocked, and sections are incubated with primary antibodies against markers of interest, such as:
-
CD31 (PECAM-1): To assess microvessel density (MVD), an indicator of angiogenesis.
-
Ki-67: To measure cell proliferation.
-
Phospho-VEGFR2: To confirm target inhibition in vivo.
-
-
A labeled secondary antibody and a detection system are used to visualize the staining, which can then be quantified using microscopy and image analysis software.
-
Preclinical Evaluation Workflow
The preclinical assessment of pazopanib typically follows a structured workflow, moving from in vitro characterization to in vivo efficacy studies.
Conclusion
Preclinical studies have firmly established pazopanib as a multi-targeted TKI with potent anti-angiogenic and anti-tumor properties. Its mechanism of action is centered on the inhibition of key receptor tyrosine kinases, primarily VEGFRs and PDGFRs, leading to the blockade of essential downstream signaling pathways. This activity, quantified through a rigorous series of in vitro and in vivo experiments, provides a strong rationale for its clinical application in the treatment of renal cell carcinoma, soft tissue sarcoma, and potentially other solid tumors. The detailed methodologies outlined in this guide serve as a foundation for further research into the nuanced mechanisms of pazopanib and the development of next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical pharmacokinetics and pharmacodynamics of Pazopanib
An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Pazopanib
Introduction
Pazopanib is an orally administered, second-generation multi-tyrosine kinase inhibitor (TKI) developed to block key pathways involved in tumor angiogenesis and proliferation.[1][2] It is approved for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[1][3] The preclinical evaluation of Pazopanib has been instrumental in defining its mechanism of action, establishing a therapeutic window, and guiding clinical development. This guide provides a detailed overview of its preclinical pharmacokinetics (PK) and pharmacodynamics (PD), summarizing key data, experimental protocols, and the critical relationship between drug exposure and anti-tumor activity.
Pharmacodynamics (PD): Mechanism of Action and Preclinical Efficacy
Pazopanib exerts its anti-neoplastic effects by targeting multiple receptor tyrosine kinases.[4] Its primary targets include all three vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). By competitively binding to the ATP-binding pocket of these receptors, Pazopanib inhibits their autophosphorylation and blocks downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This disruption of signaling pathways is crucial for inhibiting angiogenesis—the formation of new blood vessels that tumors need to grow—and tumor cell proliferation.
In Vitro Kinase Inhibition
The potency of Pazopanib against its primary targets has been quantified through in vitro kinase assays. These experiments are fundamental to understanding the drug's specific inhibitory profile. The concentration required to produce 50% inhibition (IC50) is a key metric.
Table 1: In Vitro Inhibitory Activity of Pazopanib against Key Kinases
| Target Kinase | IC50 (nmol/L) | Cellular Assay |
|---|---|---|
| VEGFR-1 | 15 | Kinase Activity |
| VEGFR-2 | 30 | Kinase Activity |
| VEGFR-3 | 47 | Kinase Activity |
| PDGFR-α | 84 | Kinase Activity |
| PDGFR-β | 84 | Ligand-induced autophosphorylation in human foreskin fibroblasts |
| c-Kit | 74 | Ligand-induced autophosphorylation in NCI-H526 cells |
| FGFR1 | 140 | Kinase Activity |
| c-fms | 146 | Kinase Activity |
Data compiled from multiple sources.
Notably, Pazopanib selectively inhibits VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVEC) with an IC50 of 21.3 nmol/L, while having minimal effect on the proliferation of a wide array of tumor cell lines in vitro (IC50 > 10 µmol/L). This suggests that its primary in vivo anti-tumor effect is mediated through the inhibition of angiogenesis rather than direct cytotoxicity to tumor cells.
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of Pazopanib has been demonstrated across a range of human tumor xenograft models in immunocompromised mice. Its activity is dose-dependent, with significant tumor growth inhibition (TGI) observed in models of renal, colorectal, lung, and breast cancer, among others.
Table 2: In Vivo Efficacy of Pazopanib in Human Tumor Xenograft Models
| Xenograft Model | Tumor Type | Animal Model | Dosing Regimen (p.o.) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Caki-2 | Renal Cell Carcinoma | Nude Mice | 100 mg/kg, once daily | ~100% (cytostasis) |
| HT29 | Colorectal Carcinoma | Nude Mice | 100 mg/kg, twice daily | >80% |
| A375P | Melanoma | Nude Mice | 100 mg/kg, twice daily | ~60% |
| BT474 | Breast Carcinoma | Nude Mice | 100 mg/kg, once daily | ~60% |
| PC3 | Prostate Carcinoma | Nude Mice | 100 mg/kg, twice daily | ~50% |
| UZLX-STS3/5 | Dedifferentiated Liposarcoma | NMRI Nude Mice | 40 mg/kg, twice per day | Significant delay |
Data compiled from multiple sources.
Preclinical Pharmacokinetics (PK)
The pharmacokinetic profile of Pazopanib is characterized by oral absorption, high protein binding, and metabolism primarily through cytochrome P450 enzymes.
Table 3: Key Preclinical Pharmacokinetic Parameters of Pazopanib
| Parameter | Mouse (SCID) | Dog |
|---|---|---|
| Dose | 100 mg/kg (single oral) | Not specified |
| Cmax | >100 µM | Not specified |
| Time to Cmax (Tmax) | 2-4 hours | Not specified |
| Concentration at 8h | >100 µM | Not specified |
| Concentration at 24h | <10 µM | Not specified |
| Oral Bioavailability | Not specified | 49% |
| Protein Binding | >99.9% | >99% |
Data compiled from multiple sources.
-
Absorption : Pazopanib is absorbed orally, with bioavailability reported as 49% in dogs. In mice, a single 30 mg/kg dose resulted in plasma concentrations above the efficacy threshold of 40 µM for over 8 hours.
-
Distribution : The drug is highly protein-bound (>99.9%), which explains the discrepancy between the low nanomolar concentrations required for in vitro kinase inhibition and the higher micromolar concentrations needed for in vivo efficacy.
-
Metabolism : Pazopanib is metabolized primarily by CYP3A4, with minor contributions from CYP1A2 and CYP2C8. Its metabolites are 10 to 20-fold less active than the parent compound.
-
Excretion : Elimination occurs predominantly via feces, with negligible amounts excreted in the urine.
PK/PD Relationship: Linking Exposure to Efficacy
A critical finding from preclinical studies is the strong correlation between steady-state trough concentrations (Ctrough) and anti-tumor activity, rather than peak plasma concentrations (Cmax). In mouse models, maximal inhibition of VEGFR-2 phosphorylation and significant tumor growth inhibition occur when Pazopanib concentrations are maintained above a threshold of approximately 40 µM (equivalent to ~17.5 mg/L). This insight has been pivotal, suggesting that continuous target inhibition is necessary for optimal efficacy and has directly informed the dosing strategies used in clinical trials.
Detailed Experimental Protocols
In Vivo Xenograft Efficacy Studies
These studies are designed to evaluate the anti-tumor activity of Pazopanib in a living organism.
-
Animal Models : Female athymic nude or Severe Combined Immunodeficient (SCID) mice are typically used, as they can accept human tumor grafts without rejection. All animals are maintained under specific pathogen-free conditions and handled according to institutional animal care guidelines.
-
Tumor Cell Implantation : Human tumor cells (e.g., Caki-2, HT29) are cultured and then subcutaneously injected into the flank of each mouse. In some cases, patient-derived tumor fragments are directly implanted (patient-derived xenografts, PDX).
-
Tumor Growth and Randomization : Tumors are allowed to grow to a predetermined size (e.g., 100–250 mm³). Tumor volume is measured regularly with calipers and calculated using the formula: (length × width²) / 2. Once tumors reach the target size, mice are randomized into treatment and control (vehicle) groups.
-
Dosing and Administration : Pazopanib is formulated in a suitable vehicle and administered orally (p.o.) via gavage. Dosing regimens vary but often include daily or twice-daily administration for a period of several weeks (e.g., 21 days).
-
Efficacy Assessment : The primary endpoint is tumor growth inhibition. Secondary endpoints can include animal body weight (as a measure of toxicity), survival, and biomarker analysis from tumor tissue post-necropsy (e.g., assessing apoptosis via TUNNEL assays or microvessel density).
References
Role of Pazopanib as a VEGFR-2 inhibitor in angiogenesis research
An In-Depth Technical Guide to the Role of Pazopanib (B1684535) as a VEGFR-2 Inhibitor in Angiogenesis Research
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis.[1][2][3] Solid tumors depend on the formation of new capillaries to receive the necessary nutrients and oxygen for their growth.[2] The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of this process, with VEGF Receptor-2 (VEGFR-2) being the primary mediator of the mitogenic, migratory, and survival signals in endothelial cells.[4][5][6] Consequently, inhibiting the VEGF/VEGFR-2 axis has become a cornerstone of modern anti-cancer therapy.[1][7]
Pazopanib (GW786034) is an oral, second-generation, multi-targeted tyrosine kinase inhibitor (TKI) that potently targets VEGFR-1, -2, and -3, among other receptors.[8][9][10] Developed by GlaxoSmithKline, it functions as an ATP-competitive inhibitor, effectively blocking the intracellular signaling cascades responsible for angiogenesis.[1] This technical guide provides a comprehensive overview of Pazopanib's role as a VEGFR-2 inhibitor, detailing its mechanism of action, quantitative efficacy, and the key experimental methodologies used in its evaluation for angiogenesis research.
Mechanism of Action: VEGFR-2 Inhibition
Pazopanib exerts its anti-angiogenic effects by competing with ATP for binding to the intracellular tyrosine kinase domain of VEGFR-2.[1] This binding prevents the ATP-induced autophosphorylation of the receptor, which is the critical first step in activating downstream signaling pathways.[9][11] By abrogating VEGFR-2 function, Pazopanib effectively inhibits the signal transduction cascade that leads to endothelial cell proliferation, migration, and survival, thereby suppressing the formation of new blood vessels that tumors rely on.[7][11][12]
The VEGFR-2 Signaling Pathway in Angiogenesis
VEGF-A is the primary ligand for VEGFR-2.[4] The binding of VEGF-A to VEGFR-2, which is predominantly expressed on endothelial cells, induces receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[5][13] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades essential for angiogenesis.[13]
Key pathways activated by VEGFR-2 include:
-
The PLCγ-PKC-MAPK Pathway: This pathway is crucial for transmitting signals to the nucleus to activate DNA synthesis and promote endothelial cell proliferation.[6]
-
The PI3K/Akt Pathway: This cascade is a major regulator of endothelial cell survival, preventing apoptosis.[4][6]
-
Src and FAK Activation: Phosphorylation of specific tyrosine residues leads to the activation of Src family kinases and focal adhesion kinase (FAK), which are involved in regulating cell migration.[6][11]
References
- 1. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Frontiers | Resistance Mechanisms to Anti-angiogenic Therapies in Cancer [frontiersin.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Pazopanib | GIST Support International [gistsupport.org]
- 11. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (Pre-)clinical pharmacology and activity of pazopanib, a novel multikinase angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
A Technical Guide to Pazopanib-d6: Certificate of Analysis and Product Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis (CoA) and product specifications for Pazopanib-d6, an isotopically labeled internal standard crucial for the accurate quantification of Pazopanib in various analytical applications. Understanding these documents is paramount for ensuring the quality, reliability, and reproducibility of experimental results in research and drug development.
Product Information
This compound is a deuterated analog of Pazopanib, a multi-kinase inhibitor.[1] It is primarily used as an internal standard in mass spectrometry-based bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[2] The deuterium (B1214612) labeling provides a distinct mass difference, allowing for precise differentiation from the unlabeled parent drug, Pazopanib.
Product Specifications
Product specifications for this compound are provided by various suppliers. While there may be slight variations, the core specifications remain consistent. The following table summarizes the key product specifications for this compound compiled from multiple sources.
| Parameter | Specification | Source |
| CAS Number | 1219592-01-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₂₁H₁₇D₆N₇O₂S | [1][4][5][6] |
| Molecular Weight | 443.56 g/mol | [3][5][6] |
| Appearance | A solid | [1] |
| Purity | ≥99% | [3] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₆) | [1] |
| Storage Temperature | -20°C or 2-8°C | [1][3][5] |
| Solubility | DMF: 16 mg/ml, DMSO: 16 mg/ml | [1] |
Certificate of Analysis: A Detailed Examination
A Certificate of Analysis (CoA) is a document that confirms a product meets its predetermined specifications. It provides detailed results from specific batch analyses. Below is a representative CoA for this compound, outlining the typical analytical tests and their acceptance criteria.
| Analytical Test | Acceptance Criteria | Typical Result |
| Appearance | White to off-white solid | Conforms |
| Identity by ¹H NMR | Conforms to structure | Conforms |
| Identity by MS | Conforms to molecular weight | Conforms |
| Purity by HPLC | ≥ 98.0% | 99.5% |
| Isotopic Purity by MS | ≥ 99% | 99.6% |
| Residual Solvents | Meets USP <467> limits | Conforms |
| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% |
Experimental Protocols
Detailed methodologies are crucial for interpreting the data presented in a CoA. The following are generalized protocols for the key experiments cited.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Objective: To determine the chemical purity of this compound by separating it from any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a specified wavelength (e.g., 270 nm).
-
Injection Volume: 10 µL.
-
Quantification: The peak area of this compound is compared to the total peak area of all components to calculate the purity.
-
2. Mass Spectrometry (MS) for Identity and Isotopic Purity
-
Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Method:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
-
Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. The relative intensities of the signals for the deuterated (d₆) and non-deuterated (d₀) forms are used to calculate the isotopic purity.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Method:
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
Experiment: A ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed to ensure they are consistent with the expected structure of this compound. The absence of signals corresponding to the protons replaced by deuterium confirms successful labeling.
-
Visualizations
Quality Control Workflow for this compound
The following diagram illustrates a typical quality control workflow for the manufacturing and release of this compound.
Caption: A diagram illustrating the quality control workflow for this compound.
Relationship between Analytical Tests and Product Specifications
This diagram shows how various analytical tests contribute to the final product specifications outlined in the Certificate of Analysis.
Caption: Relationship between analytical tests and product specifications for this compound.
References
Methodological & Application
Application Note: High-Throughput Quantification of Pazopanib in Human Plasma by LC-MS/MS using Pazopanib-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Pazopanib (B1684535) in human plasma. The assay utilizes a stable isotope-labeled internal standard, Pazopanib-d6, to ensure high accuracy and precision. Sample preparation is streamlined through a simple protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated over a clinically relevant concentration range and is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Pazopanib.
Introduction
Pazopanib is an oral multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2][3] It primarily inhibits vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (c-Kit).[3] Therapeutic drug monitoring of Pazopanib is beneficial as studies have indicated a correlation between plasma concentrations and clinical outcomes.[1][2][4] LC-MS/MS is the preferred analytical technique for the quantification of drugs in biological matrices due to its high sensitivity and specificity.[5] This application note provides a detailed protocol for the quantification of Pazopanib in human plasma using this compound as the internal standard (IS), ensuring reliable and reproducible results.
Experimental
Materials and Reagents
-
Pazopanib and this compound reference standards
-
HPLC grade methanol (B129727) and acetonitrile[1][3][5]
-
Formic acid or ammonium (B1175870) hydroxide[1][5][6]
-
Ultrapure water
-
Human plasma (K2-EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[3]
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[1][5]
-
Analytical balance, vortex mixer, and centrifuge
-
C18 analytical column (e.g., Zorbax SB-C18 or equivalent)[5]
Preparation of Solutions
-
Pazopanib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pazopanib in methanol.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare working solutions of Pazopanib and this compound by serial dilution of the stock solutions with a mixture of methanol and water.
Experimental Workflow
The overall experimental workflow for the quantification of Pazopanib in human plasma is depicted below.
Caption: Workflow for Pazopanib quantification.
Principle of Internal Standard Quantification
The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification. It co-elutes with the analyte (Pazopanib) and experiences similar matrix effects and ionization suppression, thus correcting for variations during sample preparation and analysis.
References
- 1. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and clinical validation of an LC-MS/MS method for the quantification of pazopanib in DBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ascopubs.org [ascopubs.org]
- 5. payeshdarou.ir [payeshdarou.ir]
- 6. Bot Verification [rasayanjournal.co.in]
Application Notes and Protocols for Pazopanib Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction of Pazopanib (B1684535) from biological matrices, primarily human plasma, for quantitative analysis. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are suitable for subsequent analysis by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Pazopanib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1] Therapeutic drug monitoring of Pazopanib is valuable in clinical practice due to an observed exposure-response relationship.[2] Accurate quantification of Pazopanib in biological matrices is crucial for pharmacokinetic studies and clinical monitoring. This document outlines validated sample preparation techniques to ensure reliable and reproducible results.
Sample Preparation Techniques
The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, and the analytical method used. The following sections detail the most common methods for Pazopanib extraction.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from plasma samples.[1][3] It is often used for high-throughput analysis due to its speed and ease of automation.[4]
Experimental Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
In a microcentrifuge tube, pipette 100 µL of the plasma sample.
-
Add an internal standard (IS) solution, such as a stable isotopically labeled Pazopanib or a structurally similar compound like erlotinib.
-
Add 300 µL of a precipitating solvent, typically methanol (B129727) or acetonitrile.
-
Vortex the mixture for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.
Quantitative Data Summary for Protein Precipitation:
| Parameter | Value | Analytical Method | Reference |
| Linearity Range | 62.5–32,000 ng/mL | LC-MS/MS | |
| Lower Limit of Quantification (LLOQ) | 3.9 ng/mL | LC-MS/MS | |
| Recovery | >80% | HPLC-UV | |
| Precision (RSD%) | < 6.8% | LC-MS/MS |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. It generally provides a cleaner extract compared to PPT.
Experimental Protocol:
-
To 500 µL of plasma in a centrifuge tube, add the internal standard.
-
Add 2 mL of an immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Vortex the mixture for 1-2 minutes to facilitate the transfer of Pazopanib into the organic layer.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer (supernatant) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for analysis.
Quantitative Data Summary for Liquid-Liquid Extraction:
| Parameter | Value | Analytical Method | Reference |
| Linearity Range | 0.5-100 µg/mL | HPLC-UV | |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | HPLC-UV | |
| Recovery | >80% | HPLC-UV | |
| Interday and Intraday CVs | < 4.5% | HPLC-UV |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective method that can yield very clean samples. It involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a suitable solvent.
Experimental Protocol:
-
Pre-treat the plasma sample, which may involve dilution or pH adjustment.
-
Condition the SPE cartridge (e.g., a C18 column) with methanol followed by water.
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent to remove interfering substances.
-
Elute the Pazopanib from the cartridge with a strong solvent (e.g., methanol or acetonitrile).
-
The eluate can then be evaporated and reconstituted for analysis. A high-throughput method using a 96-well SPE plate has been developed.
Quantitative Data Summary for Solid-Phase Extraction:
| Parameter | Value | Analytical Method | Reference |
| Linearity Range | 0.5-100 µg/mL | UHPLC-MS/MS | |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | UHPLC-MS/MS | |
| Recovery | 102.0 ± 3.9% | UHPLC-MS/MS | |
| Precision | < 5.0% | UHPLC-MS/MS |
Tissue Sample Preparation
For the analysis of Pazopanib in tissue, a homogenization step is required prior to extraction.
Experimental Protocol for Brain Tissue:
-
Accurately weigh the brain tissue sample.
-
Homogenize the tissue in a suitable buffer to create a tissue homogenate.
-
An aliquot of the tissue homogenate can then be subjected to liquid-liquid extraction with ethyl acetate, similar to the protocol for plasma.
Quantitative Data Summary for Tissue Sample Preparation:
| Parameter | Value | Matrix | Analytical Method | Reference |
| Linearity Range | 3.9-1000 ng/mL | Brain Tissue | LC-MS/MS | |
| Lower Limit of Quantification (LLOQ) | 3.9 ng/mL | Brain Tissue | LC-MS/MS |
Visualization of Experimental Workflows
Caption: General workflow for Pazopanib sample preparation and analysis.
Pazopanib Signaling Pathway Inhibition
Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks tumor growth and inhibits angiogenesis. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the stem cell factor receptor (c-Kit).
Caption: Pazopanib's inhibitory action on key signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of an HPLC-UV method for pazopanib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Pazopanib and Pazopanib-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for high-throughput screening (HTS) assays related to the multi-targeted tyrosine kinase inhibitor, Pazopanib. The content covers cell-based assays for identifying potential anti-cancer compounds, biochemical assays for screening kinase inhibitors, and a high-throughput analytical method for the quantification of Pazopanib in biological matrices, which utilizes its deuterated analog, Pazopanib-d6, as an internal standard.
Introduction to Pazopanib
Pazopanib is a potent, orally available multi-targeted tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[1][2][3] Its primary mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor growth, angiogenesis, and metastasis.[4] Key targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1] By blocking the ATP-binding site of these receptors, Pazopanib inhibits their phosphorylation and downstream signaling, leading to a reduction in tumor angiogenesis and growth.
High-throughput screening plays a vital role in the discovery of novel kinase inhibitors and in the pre-clinical and clinical evaluation of drugs like Pazopanib. This compound, a stable isotope-labeled version of Pazopanib, is an essential tool in high-throughput quantitative bioanalysis, serving as an internal standard to ensure the accuracy and precision of analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pazopanib Signaling Pathways
Pazopanib exerts its anti-cancer effects by inhibiting multiple RTKs, thereby blocking downstream signaling pathways essential for cell proliferation, survival, and angiogenesis. The primary signaling cascades affected by Pazopanib are illustrated below.
Figure 1: Pazopanib's inhibitory effect on key signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of Pazopanib against various kinases and its effect on the viability of different cancer cell lines.
Table 1: Pazopanib Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) |
| VEGFR-1 | 10 |
| VEGFR-2 | 30 |
| VEGFR-3 | 47 |
| PDGFR-α | 71 |
| PDGFR-β | 84 |
| c-Kit | 74 |
| FGFR-1 | 140 |
| FGFR-3 | 130 |
| c-Fms | 146 |
Data sourced from BenchChem Application Notes.
Table 2: Effect of Pazopanib on Cancer Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | ~4-6 |
Data sourced from BenchChem Application Notes.
Application Note 1: High-Throughput Cell-Based Viability Assay
Objective: To screen for compounds that inhibit cancer cell proliferation, using a protocol analogous to the evaluation of Pazopanib's cytotoxic effects. This assay is suitable for primary screening of large compound libraries.
Experimental Protocol
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium
-
Pazopanib (as a positive control)
-
Test compounds
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well or 384-well clear flat-bottom plates
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Allow cells to adhere overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Drug Treatment:
-
Prepare a stock solution of Pazopanib and test compounds in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Figure 2: High-throughput cell viability assay workflow.
Application Note 2: High-Throughput Kinase Activity Assay (VEGFR-2)
Objective: To screen for direct inhibitors of VEGFR-2 kinase activity in a high-throughput format. This biochemical assay measures the phosphorylation of a substrate by the kinase.
Experimental Protocol
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase reaction buffer
-
ATP
-
Fluorescently labeled peptide substrate
-
Pazopanib (as a positive control)
-
Test compounds in DMSO
-
Stop solution
-
384-well black, low-volume plates
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing:
-
Dispense a small volume (e.g., 50 nL) of test compounds and controls (Pazopanib and DMSO) into the wells of a 384-well plate using an acoustic dispenser or pin tool.
-
-
Kinase/Substrate Addition:
-
Prepare a master mix containing VEGFR-2 kinase and the peptide substrate in kinase reaction buffer.
-
Dispense the master mix into all wells.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-kinase interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in kinase reaction buffer.
-
Add the ATP solution to all wells to start the kinase reaction.
-
Incubate for 60-90 minutes at room temperature.
-
-
Termination of Reaction:
-
Add stop solution to each well to quench the kinase reaction.
-
-
Signal Detection:
-
Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate. The signal will be proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive (Pazopanib) and negative (DMSO) controls.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
-
Application Note 3: High-Throughput Quantification of Pazopanib using UHPLC-MS/MS
Objective: To develop a high-throughput method for quantifying Pazopanib in human plasma for therapeutic drug monitoring (TDM) or pharmacokinetic studies. This protocol uses this compound as an internal standard.
Experimental Protocol
Materials:
-
Human plasma samples
-
Pazopanib analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)
-
96-well solid-phase extraction (SPE) or protein precipitation plates
-
UHPLC-MS/MS system
-
96-well plate centrifuge and shaker
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Pazopanib and this compound in a suitable solvent (e.g., DMSO or methanol).
-
Prepare calibration standards and QCs by spiking known concentrations of Pazopanib into blank human plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples, calibration standards, and QCs into the wells of a 96-well plate.
-
Add 10 µL of the this compound internal standard working solution to each well (except for blank samples).
-
Add 150 µL of cold ACN with 0.1% formic acid to each well to precipitate proteins.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
UHPLC-MS/MS Analysis:
-
UHPLC Conditions:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
A gradient elution should be optimized to separate Pazopanib from matrix components.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) transitions:
-
Pazopanib: Q1/Q3 transition (e.g., m/z 438.1 -> 357.1)
-
This compound: Q1/Q3 transition (e.g., m/z 444.1 -> 363.1)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for Pazopanib and this compound for each sample.
-
Calculate the peak area ratio (Pazopanib / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of Pazopanib in the unknown samples and QCs from the calibration curve.
-
Figure 3: High-throughput sample preparation and analysis workflow.
References
Application Notes and Protocols for Pazopanib-d6 in Cell-Based Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib (B1684535) is an oral, multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (c-Kit).[1][2][3] Understanding the metabolic fate of Pazopanib is critical for characterizing its pharmacokinetic profile, assessing drug-drug interactions, and evaluating the contribution of its metabolites to both efficacy and toxicity. In vitro cell-based assays are indispensable tools for these investigations. Pazopanib is primarily metabolized by cytochrome P450 (CYP) enzymes, with major contributions from CYP3A4 and CYP1A2, and a lesser role for CYP2C8.
The use of a stable isotope-labeled internal standard, such as Pazopanib-d6, is crucial for accurate quantification of the parent drug and its metabolites in complex biological matrices like cell lysates and culture media. The stable isotope-labeled standard co-elutes with the analyte during chromatographic separation and exhibits identical ionization efficiency in mass spectrometry, thereby correcting for variations in sample preparation and instrument response. This document provides detailed protocols for utilizing this compound in cell-based assays to study the metabolism of Pazopanib.
Data Presentation
Table 1: Key Cytochrome P450 Enzymes Involved in Pazopanib Metabolism
| Enzyme | Role in Pazopanib Metabolism | Reference |
| CYP3A4 | Primary metabolizing enzyme. | |
| CYP1A2 | Minor contributor to metabolism. | |
| CYP2C8 | Minor contributor to metabolism. |
Table 2: Example IC50 Values of Pazopanib Against Various Kinases (In Vitro)
| Kinase Target | IC50 (nM) | Reference |
| VEGFR1 | 10 | |
| VEGFR2 | 30 | |
| VEGFR3 | 47 | |
| PDGFRα | 71 | |
| PDGFRβ | 81 | |
| c-Kit | 74 |
Note: These values provide context for the concentrations of Pazopanib that may be relevant for cell-based assays.
Experimental Protocols
Protocol 1: In Vitro Metabolism of Pazopanib in a Hepatocyte Cell Line (e.g., HepG2)
This protocol describes a general procedure for evaluating the metabolism of Pazopanib in a human hepatocyte cell line.
Materials:
-
Pazopanib
-
This compound (for use as an internal standard)
-
HepG2 cells (or other suitable metabolically active cell line)
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium with fetal bovine serum and antibiotics)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724), cold
-
Water, LC-MS grade
-
Formic acid
-
Sterile multi-well plates (e.g., 24-well or 12-well)
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells to approximately 80-90% confluency.
-
Seed the cells into multi-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of Pazopanib in a suitable solvent (e.g., DMSO).
-
Dilute the Pazopanib stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing Pazopanib to the appropriate wells. Include vehicle control wells (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for various time points (e.g., 0, 2, 8, 24 hours) to assess the time-dependent metabolism.
-
-
Sample Collection:
-
At each time point, collect both the cell culture medium and the cell lysate.
-
Medium: Transfer the supernatant (medium) to a clean tube.
-
Cell Lysate: Wash the cells remaining in the well with ice-cold PBS. Add a specific volume of cold acetonitrile containing a known concentration of this compound (e.g., 100 nM) to each well to precipitate proteins and lyse the cells. Scrape the cells and transfer the lysate/acetonitrile mixture to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate samples vigorously.
-
Centrifuge the samples at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis. The collected medium samples should also be mixed with cold acetonitrile containing this compound and processed in the same manner.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using a validated LC-MS/MS method to quantify the remaining Pazopanib and identify its metabolites.
-
The use of this compound as an internal standard will allow for accurate quantification by correcting for any sample loss during processing and for matrix effects during analysis.
-
Protocol 2: Recombinant CYP450 Enzyme Assay
This protocol is for identifying which specific CYP enzymes are responsible for Pazopanib metabolism.
Materials:
-
Pazopanib
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP3A4, CYP1A2, CYP2C8)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile, cold
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction mixture containing the phosphate buffer, the specific recombinant CYP enzyme, and Pazopanib at the desired concentration.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for a specific period (e.g., 30-60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing a known concentration of this compound.
-
-
Sample Processing:
-
Vortex the sample and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to measure the depletion of Pazopanib and the formation of metabolites. Compare the results across the different CYP enzymes to determine their relative contributions.
-
Mandatory Visualizations
Caption: Workflow for cell-based Pazopanib metabolism assay.
Caption: Simplified Pazopanib metabolic pathway.
References
Application Note and Protocol for the Chromatographic Separation of Pazopanib and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pazopanib (B1684535) is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and the stem cell factor receptor (c-Kit).[1] The metabolism of pazopanib is crucial for understanding its pharmacokinetic profile and potential drug-drug interactions.[1] Pazopanib is metabolized in the liver, mainly by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C8.[1][3] This application note provides a detailed protocol for the simultaneous quantification of pazopanib and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an internal standard.
Signaling Pathway of Pazopanib
Caption: Pazopanib inhibits receptor tyrosine kinases, blocking downstream signaling pathways involved in angiogenesis and tumor growth.
Experimental Workflow
Caption: General workflow for the LC-MS/MS analysis of pazopanib and its metabolites in plasma.
Quantitative Data Summary
The following table summarizes the mass spectrometric parameters for the analysis of pazopanib, its major metabolites, and a common internal standard, erlotinib.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pazopanib | 438.1 | 357.1 |
| GSK1268997 (M26, N-desmethyl-pazopanib) | 424.1 | 357.1 |
| GSK1071306 (M27) | 424.1 | 340.1 |
| Monohydroxylated pazopanib (M24) | 454.1 | 357.1 |
| Erlotinib (Internal Standard) | 394.2 | 278.1 |
| ¹³C,²H₃-Pazopanib (Internal Standard) | 442.0 | 361.0 |
Experimental Protocol
This protocol is a comprehensive guide for the sample preparation and LC-MS/MS analysis of pazopanib and its metabolites.
Materials and Reagents
-
Pazopanib hydrochloride (Reference Standard)
-
Erlotinib hydrochloride (Internal Standard) or stable isotopically labeled Pazopanib
-
Human plasma (with anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, Type I)
Instrumentation
-
A validated UPLC-MS/MS system is recommended for this analysis. The system should consist of a binary pump, an autosampler, a column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard and Sample Preparation
Stock Solutions
-
Prepare a 1 mg/mL stock solution of pazopanib in a suitable solvent such as methanol or DMSO.
-
Prepare a 1 mg/mL stock solution of the internal standard (e.g., erlotinib) in a similar manner.
Working Solutions
-
Prepare working standard solutions of pazopanib by serial dilution of the stock solution with a mixture of acetonitrile and water (1:1, v/v) to achieve a concentration range of 62.5–32,000 ng/mL.[4]
-
Prepare a working internal standard solution at an appropriate concentration (e.g., 100 ng/mL) by diluting the stock solution.
Plasma Sample Preparation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography
-
Column: Zorbax SB-C18, 2.1 x 50 mm, 3.5 µm, or equivalent.[4]
-
Mobile Phase A: 0.2% Formic acid in water.[4]
-
Mobile Phase B: Methanol.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Injection Volume: 5-20 µL.[4]
-
Column Temperature: 40 °C.[4]
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 4 kV.[4]
-
Cone Voltage: 25 V.[4]
-
Desolvation Temperature: 400 °C.[4]
-
Source Temperature: 150 °C.
-
Gas Flow Rates: Optimize desolvation and cone gas flow rates for the specific instrument.
Data Analysis and Validation
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the standards. A weighted linear regression (1/x²) is typically used.
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for specificity, linearity, accuracy, precision, recovery, and stability.[4] Intra- and inter-day precision should be below 15%, and accuracy should be within ±15%.[2]
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of pazopanib and its key metabolites in biological matrices. This protocol can be adapted for various research and clinical applications, including therapeutic drug monitoring and pharmacokinetic studies, to optimize pazopanib therapy and enhance patient outcomes.
References
Application Notes and Protocols for the Detection of Pazopanib and Pazopanib-d6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Pazopanib and its deuterated internal standard, Pazopanib-d6, in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Pazopanib is a potent multi-targeted tyrosine kinase inhibitor (TKI) used in the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[3] By inhibiting these receptors, Pazopanib disrupts tumor angiogenesis and cell proliferation. Therapeutic drug monitoring of Pazopanib is crucial to optimize dosing, maximize efficacy, and minimize toxicity. This document outlines a robust and sensitive LC-MS/MS method for the quantification of Pazopanib in plasma.
Mechanism of Action
Pazopanib exerts its anti-cancer effects by blocking the signaling pathways essential for tumor growth and the formation of new blood vessels that supply the tumor. The diagram below illustrates the key signaling pathways inhibited by Pazopanib.
Quantitative Data
The following tables summarize the essential mass spectrometry and liquid chromatography parameters for the detection of Pazopanib and its internal standard, this compound.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Pazopanib | 438.2 | 357.2 | 200 |
| This compound | 444.2 | 363.2 | 200 |
Note: The specific Declustering Potential (DP) and Collision Energy (CE) should be optimized for the specific mass spectrometer being used. Typical starting values can be in the range of 50-100 V for DP and 25-50 eV for CE.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 20% B to 95% B over 2.5 minutes, hold for 1 min, then re-equilibrate |
Experimental Protocols
This section provides a detailed methodology for the analysis of Pazopanib in human plasma.
Materials and Reagents
-
Pazopanib reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pazopanib and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the Pazopanib primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
The following workflow diagram illustrates the sample preparation procedure.
Protocol:
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: ~5500 V
-
Temperature: ~500 °C
-
Curtain Gas: ~30 psi
-
Collision Gas: Nitrogen
-
Nebulizer Gas: ~50 psi
-
Heater Gas: ~50 psi
Note: These are typical values and should be optimized for the specific instrument used.
Data Analysis and Validation
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Pazopanib to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
-
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Pazopanib in human plasma. The use of a deuterated internal standard ensures high accuracy and precision. This protocol can be readily implemented in a research or clinical laboratory for therapeutic drug monitoring and pharmacokinetic studies of Pazopanib.
References
Application Note: Quantification of Pazopanib in Dried Blood Spot Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pazopanib (B1684535) is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2][3][4] Therapeutic drug monitoring (TDM) of Pazopanib is crucial to optimize treatment efficacy and minimize toxicity, as studies have shown increased benefits in patients with plasma trough concentrations ≥20.5 μg/ml.[1] Dried Blood Spot (DBS) sampling offers a minimally invasive and patient-friendly alternative to traditional venous blood collection, facilitating TDM in a clinical setting. This application note provides a detailed protocol for the quantification of Pazopanib from DBS samples using a validated LC-MS/MS method.
Experimental Protocols
DBS Sample Collection
Proper sample collection is critical for accurate quantification. The following protocol outlines the standardized procedure for collecting DBS samples.
Materials:
-
Sterile lancet
-
Alcohol swabs
-
Sterile gauze or cotton balls
-
DBS collection cards (e.g., Whatman 903)
-
Gloves
-
Sealable plastic bags with desiccant
Procedure:
-
Clearly label the DBS card with patient information, date, and time of collection.
-
Select a finger for lancing (typically the middle or ring finger).
-
Clean the fingertip with an alcohol swab and allow it to air dry completely.
-
Puncture the side of the fingertip with a sterile lancet.
-
Wipe away the first drop of blood with a sterile gauze or cotton ball.
-
Allow a large drop of blood to form.
-
Gently touch the hanging drop of blood to the center of a pre-printed circle on the DBS card. Do not touch the paper with the finger.
-
Allow the blood to soak through and completely fill the circle. Ensure the blood spot is the same size on both sides of the paper.
-
Repeat for the desired number of spots, using a new drop of blood for each spot.
-
Allow the DBS card to air-dry horizontally for at least 3 hours at room temperature, away from direct sunlight.
-
Once completely dry, place the DBS card in a sealable plastic bag with a desiccant pack for storage and transport to the laboratory.
Sample Preparation and Extraction
This protocol describes the extraction of Pazopanib from DBS samples for LC-MS/MS analysis.
Materials:
-
Calibrated hole puncher (e.g., 3 mm)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Extraction solution: Methanol containing an internal standard (IS), such as ¹³C,²H₃-pazopanib (0.1 μg/ml).
-
Dilution solution: Water
Procedure:
-
Punch out a 3 mm disc from the center of the dried blood spot and place it into a microcentrifuge tube.
-
Add 500 μl of the extraction solution (methanol with internal standard) to each tube.
-
Vortex the samples and then shake for 10 minutes at 1250 rpm.
-
Centrifuge the samples at 23,100 g.
-
Transfer 300 μl of the supernatant to a clean vial.
-
Add 300 μl of water to the supernatant.
-
Vortex the vials to mix.
-
The sample is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
This section outlines the liquid chromatography and mass spectrometry conditions for the quantification of Pazopanib.
Liquid Chromatography Conditions:
-
LC System: Agilent 1290 Infinity LC system or equivalent
-
Column: Sunfire C18, 2.1 × 50 mm, 5 μm
-
Guard Column: Gemini SecurityGuard, 2.0 × 4.0 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 ml/min
-
Injection Volume: 5 μl
-
Column Oven Temperature: 55°C
-
Autosampler Temperature: 5°C
Mass Spectrometry Conditions:
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pazopanib: m/z 438.2 → m/z 357.3
-
¹³C,²H₃-pazopanib (IS): m/z 442.2 → m/z 361.2
-
Data Presentation
The developed DBS assay for Pazopanib quantification was validated according to FDA and EMA guidelines. The key quantitative data from the validation are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
|---|---|
| Calibration Range | 1 - 100 µg/ml |
| Correlation Coefficient (R²) | >0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/ml) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1 | 20.1% | 20.7% | 19.6% | 3.8% |
| Low | 3 | 2.1% - 7.9% | -12% - 2.3% | 5.6% - 13.1% | 3.8% - 13.1% |
| Medium | 40 | 2.1% - 7.9% | -12% - 2.3% | 5.6% - 13.1% | 3.8% - 13.1% |
| High | 80 | 2.1% - 7.9% | -12% - 2.3% | 5.6% - 13.1% | 3.8% - 13.1% |
Data compiled from multiple sources demonstrating typical assay performance.
Table 3: DBS Specific Validation Parameters
| Parameter | Finding | Conclusion |
|---|---|---|
| Spot Homogeneity | Bias of 2.2% to 3.5% for low and high QC levels. | Within acceptable limits. |
| Spot Volume Effect (10-30 µl) | Biases for all tested volumes were ≤9.5% of the nominal concentration. | Influence of spot volume is within requirements. |
| Hematocrit Effect (0.2-0.5 L/L) | Minimal effect on quantification observed. | Hematocrit influence is within acceptable limits. |
| Correlation with Plasma | Good correlation between DBS and plasma concentrations (R² = 0.872). | DBS is a suitable alternative to plasma for TDM. |
Visualizations
Pazopanib Mechanism of Action
Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks key signaling pathways involved in tumor growth and angiogenesis. It primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). Inhibition of these receptors disrupts downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to reduced tumor vascularization and cell proliferation.
Caption: Pazopanib inhibits multiple receptor tyrosine kinases.
DBS Assay Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the quantification of Pazopanib in DBS samples.
Caption: Workflow for Pazopanib quantification in DBS samples.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Analysis of Pazopanib and Pazopanib-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS/MS analysis of Pazopanib, with a specific focus on improving the signal of its deuterated internal standard, Pazopanib-d6.
Frequently Asked Questions (FAQs)
Q1: What are the typical LC-MS/MS parameters for Pazopanib analysis?
A1: The analysis of Pazopanib is typically performed using a reverse-phase C18 column with a mobile phase consisting of an aqueous component with a formic acid modifier and an organic solvent such as methanol (B129727) or acetonitrile.[1][2] Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, monitoring specific multiple reaction monitoring (MRM) transitions.[1][2]
Q2: Why is a deuterated internal standard like this compound recommended?
A2: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis.[1] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization effects, effectively compensating for variability in sample preparation and matrix effects.
Q3: What are the common MRM transitions for Pazopanib and a potential deuterated internal standard?
A3: For Pazopanib, a common precursor ion is m/z 438.1, which fragments to product ions such as m/z 357.2. For a deuterated internal standard like this compound, the precursor ion would be shifted by the number of deuterium (B1214612) atoms. For example, for a +4 Da shift, the transition would be m/z 442 → m/z 361.
Q4: What are the primary metabolic pathways of Pazopanib?
A4: Pazopanib is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. The main metabolic pathways include hydroxylation and N-demethylation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Pazopanib and this compound.
Issue 1: Low or No Signal for this compound
Q: I am not observing a signal, or the signal for my internal standard (this compound) is very low. What are the potential causes and how can I troubleshoot this?
A: A weak or absent signal for this compound can stem from issues with the standard itself, the LC system, or the mass spectrometer. A systematic approach is key to identifying the root cause.
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Mass Spectrometer Issues | Isolate the MS: Perform a direct infusion of a known concentration of this compound into the mass spectrometer to confirm instrument functionality. If the signal is still low, the issue may be with the ion source, detector, or calibration. Clean the Ion Source: A contaminated ion source is a common reason for a drop in signal intensity. Follow the manufacturer's protocol for cleaning the ESI probe and surrounding components. |
| LC System Problems | Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can lead to a drop in pressure and inconsistent flow, affecting signal stability. Mobile Phase Issues: Ensure the mobile phase is correctly prepared, degassed, and that the solvent lines are properly primed. Column Performance: The column may be clogged or degraded. Try flushing the column or replacing it with a new one. |
| Standard Integrity | Verify Concentration: Double-check the calculations for the preparation of your this compound working solution. Assess Stability: Ensure the standard has been stored correctly and has not degraded. Consider preparing a fresh stock solution. |
| Sample Preparation | Extraction Efficiency: Review your sample preparation protocol to ensure that the internal standard is not being lost during the extraction process. |
Issue 2: High Variability in this compound Signal
Q: The signal intensity of this compound is highly variable between injections. What could be causing this, and how can I improve reproducibility?
A: Signal variability often points to issues with the autosampler, inconsistent matrix effects, or the stability of the deuterated internal standard itself.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Autosampler/Injection Issues | Check for Carryover: Inject a blank solvent after a high concentration sample to check for carryover. If observed, optimize the needle wash method. Inspect Injection Port: Ensure the injection needle and port are clean and not partially blocked. |
| Differential Matrix Effects | Evaluate Matrix Effects: Even with a deuterated standard, severe matrix effects can cause variability. Conduct a post-extraction addition experiment to assess the degree of ion suppression or enhancement. Improve Sample Cleanup: If matrix effects are significant, consider a more rigorous sample preparation method, such as solid-phase extraction (SPE) instead of protein precipitation, to remove more interfering components. |
| Isotopic Exchange | Check for Back-Exchange: Deuterium atoms can sometimes exchange with protons from the solvent or matrix, especially if the label is in a chemically labile position. This can alter the mass of the internal standard and affect its signal. While less common for labels on aromatic rings, it's a possibility to consider. |
Issue 3: Poor Peak Shape for Pazopanib and this compound
Q: I am observing peak fronting, tailing, or splitting for both my analyte and internal standard. What are the likely causes?
A: Poor peak shape is typically a chromatographic issue.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Column Issues | Column Contamination: Buildup of matrix components on the column can lead to peak distortion. Flush the column with a strong solvent or use a guard column. Column Degradation: The stationary phase may be degraded. Replace the column if flushing does not resolve the issue. |
| Mobile Phase Mismatch | Incorrect pH: Ensure the mobile phase pH is appropriate for Pazopanib, which has basic functional groups. An acidic mobile phase is often used to promote protonation for positive ESI. Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Try to match the sample solvent to the mobile phase as closely as possible. |
| System Issues | Extra-Column Volume: Excessive tubing length or dead volume in the system can lead to peak broadening. Ensure all connections are made with minimal tubing length. |
Experimental Protocols
Protocol 1: Direct Infusion to Verify MS Performance
-
Prepare a Standard Solution: Prepare a solution of this compound in a 50:50 mixture of your mobile phase A and B at a concentration expected to give a strong signal (e.g., 100 ng/mL).
-
Set up the Infusion: Disconnect the LC from the mass spectrometer. Use a syringe pump to deliver the standard solution directly to the ESI source at a low, constant flow rate (e.g., 5-10 µL/min).
-
Acquire Data: In the mass spectrometer software, set up an experiment to monitor the MRM transition for this compound.
-
Evaluate the Signal: A stable and strong signal indicates that the mass spectrometer is functioning correctly, and the issue likely lies with the LC system or sample introduction. A weak or unstable signal points to a problem with the MS itself.
Protocol 2: Assessing Matrix Effects via Post-Extraction Spike
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effect.
-
Quantitative Data Summary
The following tables summarize typical parameters used in published LC-MS/MS methods for Pazopanib analysis.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax SB-C18 | Hypersil BDS C18 | Xterra® MS C18 |
| Mobile Phase A | 0.2% Formic Acid in Water | 0.1% Formic Acid in Water | Not Specified |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile |
| Flow Rate | 0.4 mL/min | 1.0 mL/min | Not Specified |
| Column Temp. | 40°C | 25°C | Not Specified |
Table 2: Mass Spectrometry Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| Pazopanib MRM | Not Specified | Not Specified | 438.1 → 357.2 |
| Internal Standard | Erlotinib | Not Applicable | Vandetanib |
| IS MRM | Not Specified | Not Applicable | 475.0 → 112.2 |
| Desolvation Temp. | 400°C | 450°C | Not Specified |
Visualizations
General LC-MS/MS Workflow
Caption: A general workflow for quantitative LC-MS/MS analysis.
Pazopanib Signaling Pathway
Caption: Pazopanib inhibits key receptor tyrosine kinases.
References
Technical Support Center: Overcoming Pazopanib's Poor Solubility in In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Pazopanib in in vitro experiments. Our goal is to help you achieve consistent and reliable results by overcoming the challenges associated with its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why does my Pazopanib precipitate when I add it to cell culture media?
A1: Pazopanib is a weakly basic compound, and its solubility is highly dependent on pH.[1] Cell culture media is typically buffered to a physiological pH of approximately 7.4.[1] At this pH, Pazopanib is predominantly in its neutral, un-ionized form, which has very low aqueous solubility, causing it to precipitate out of solution.[1] Conversely, at acidic pH values, Pazopanib becomes protonated (ionized), which significantly increases its solubility.[1]
Q2: I dissolve Pazopanib in DMSO first. Why does it still precipitate when I dilute it in my aqueous assay buffer?
A2: While Pazopanib is soluble in organic solvents like DMSO, this only creates a concentrated stock solution.[1] When a small volume of this DMSO stock is introduced into a large volume of aqueous buffer (like cell culture media), a phenomenon known as "solvent-shift precipitation" occurs.[1] The DMSO rapidly disperses, and the Pazopanib molecules are suddenly exposed to an aqueous environment at a neutral pH where they are poorly soluble, causing them to precipitate.[1] The solubility in DMSO does not predict the final solubility in the aqueous media.[1]
Q3: What is the reported solubility of Pazopanib at different pH values?
A3: The solubility of Pazopanib hydrochloride (PZH) decreases significantly as the pH increases from acidic to neutral. The quantitative data from various studies are summarized below.
| pH Value | Temperature | Solubility (µg/mL) |
| 1.1 | Not Specified | 650[2] |
| 1.2 | Room Temp | 682.64[3] |
| 1.2 | 37 °C | 953.22[4] |
| 4.0 | Room Temp | 3.00[3] |
| 4.0 | 37 °C | 5.58[4] |
| 6.8 | Room Temp | 2.64[3] |
| 6.8 | 37 °C | 2.19[4] |
| Water | Room Temp | 144.08[3] |
Q4: Can I simply lower the pH of my cell culture medium to keep Pazopanib dissolved?
A4: This is strongly discouraged for cell-based assays. Cell lines are sensitive to pH and require a narrow physiological range (typically 7.2-7.4) for optimal health and proliferation.[1] Altering the media's pH will induce cellular stress and confound your experimental results.[1] For non-cellular, biochemical assays, using a buffer with a lower pH may be a viable strategy if the assay components are stable under those conditions.[1]
Troubleshooting Guide
Issue: Immediate Precipitation of Pazopanib Upon Addition to Cell Culture Media
This is a common issue that can invalidate experimental results by drastically reducing the bioavailable concentration of the drug.
Logical Relationship: Cause and Effect of Pazopanib Precipitation
Caption: Causes and effects of Pazopanib precipitation in vitro.
Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of Pazopanib in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test in your specific media to determine the maximum soluble concentration.[5] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[1] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently vortexing the media.[5] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions.[5] |
| Final DMSO Concentration | High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cell line (typically <0.5%).[6] |
Experimental Protocols
Protocol 1: Preparation of Pazopanib Hydrochloride Stock Solution (10 mM in DMSO)
Materials:
-
Pazopanib Hydrochloride powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare a 10 mM solution, use the molecular weight of the hydrochloride salt (473.99 g/mol ). For 1 mL of a 10 mM stock, weigh out 4.74 mg of Pazopanib HCl.[7]
-
Dissolution: Aseptically add the weighed powder to a sterile tube. Add the calculated volume of anhydrous DMSO (e.g., 1 mL for 4.74 mg).[7]
-
Mixing: Vortex the solution vigorously. If necessary, use a brief sonication in a water bath to ensure the compound is completely dissolved.[7]
-
Inspection: Visually inspect the solution against a light source to confirm there are no visible particles.[7]
-
Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C.[8] Once in solution, it is recommended to use within 3 months to prevent loss of potency.[8]
Protocol 2: Cell Viability (MTT) Assay with Pazopanib
This protocol outlines a general workflow for assessing the effect of Pazopanib on cell viability.
Caption: Step-by-step workflow for a cell viability (MTT) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Pazopanib Hydrochloride stock solution (10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Include wells for vehicle control (DMSO) and untreated controls. Allow cells to adhere and resume proliferation for 24 hours.[7]
-
Drug Treatment: Prepare serial dilutions of Pazopanib from your stock solution in pre-warmed complete medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Pazopanib or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 to 72 hours).[6]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathway Inhibition
Pazopanib is a multi-targeted tyrosine kinase inhibitor. Its mechanism of action involves blocking key signaling pathways involved in tumor growth and angiogenesis.
Pazopanib's Mechanism of Action
Caption: Pazopanib inhibits multiple receptor tyrosine kinases.
Pazopanib primarily targets:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): Involved in cell growth, proliferation, and angiogenesis.[7]
-
c-Kit: A receptor tyrosine kinase implicated in the growth of various tumors.[7]
By inhibiting these receptors, Pazopanib effectively blocks the downstream signaling pathways that promote tumor vascularization and cell proliferation.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. mdpi.com [mdpi.com]
- 4. Supersaturated Liquid Formulation of Pazopanib Hydrochloride Loaded with Synergistic Precipitation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Pazopanib | Cell Signaling Technology [cellsignal.com]
Dealing with contamination issues in Pazopanib-d6 stock solutions
Welcome to the technical support center for Pazopanib-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential contamination issues in this compound stock solutions and to offer troubleshooting strategies for experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
This compound is a deuterated form of Pazopanib, a multi-targeted tyrosine kinase inhibitor. In analytical chemistry, particularly in mass spectrometry-based quantification, this compound is used as an internal standard.[1][2] Because it is chemically almost identical to Pazopanib but has a higher mass, it can be added to a sample at a known concentration to help accurately quantify the amount of Pazopanib in the sample, correcting for variations during sample preparation and analysis.[1]
Q2: What are the common sources of contamination in this compound stock solutions?
Contamination in this compound stock solutions can arise from several sources:
-
Synthesis-Related Impurities: These are impurities from the manufacturing process of Pazopanib itself, which may also be present in the deuterated analog. An example is 2,3-dimethyl-2H-indazole-6-amine, a known starting material in Pazopanib synthesis.[3]
-
Incomplete Deuteration: The deuteration process may not be 100% complete, leading to the presence of unlabeled Pazopanib (d0) and partially deuterated variants (d1-d5) in the this compound stock.
-
Degradation Products: Pazopanib can degrade under certain conditions, such as exposure to light (photolytic degradation) or oxidizing agents.[4] These degradation products can contaminate the stock solution over time.
-
Leachables and Extractables: Chemical compounds can leach from storage containers (e.g., plasticizers from tubes) or be extracted from lab equipment, contaminating the solution.
-
Cross-Contamination: Inadvertent introduction of other compounds in the laboratory can lead to cross-contamination of the stock solution.
Q3: How can I assess the purity of my this compound stock solution?
The purity of a this compound stock solution should be assessed for both chemical and isotopic purity. This is typically done using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A high-resolution mass spectrometer can be used to determine the isotopic distribution and identify any low-level impurities. A Certificate of Analysis (CoA) from the supplier should provide initial information on purity.[5]
Q4: What is isotopic exchange and can it affect my this compound stock?
Isotopic exchange is a process where deuterium (B1214612) atoms on the labeled compound are replaced by hydrogen atoms from the solvent or matrix. This can be more likely to occur if the deuterium labels are on exchangeable sites like -OH or -NH groups. For this compound, the deuterium atoms are typically on methyl groups, which are generally stable. However, storage in highly acidic or basic solutions, or at elevated temperatures for extended periods, could potentially facilitate exchange.
Troubleshooting Guides
Issue 1: High Background Signal for Unlabeled Pazopanib in Blank Samples
If you are observing a significant signal for unlabeled Pazopanib (the analyte) in your blank samples (matrix without any added analyte, only internal standard), it could be due to contamination of your this compound internal standard with the unlabeled form.
Objective: To quantify the amount of unlabeled Pazopanib present as an impurity in the this compound stock solution.
Methodology:
-
Prepare a Neat Solution of this compound: Dilute the this compound stock solution in a clean, appropriate solvent (e.g., acetonitrile (B52724) or methanol) to the working concentration used in your assay.
-
LC-MS/MS Analysis: Analyze this solution using your established LC-MS/MS method.
-
Monitor Transitions: Monitor the mass transitions for both this compound and unlabeled Pazopanib.
-
Data Analysis:
-
Measure the peak area for the unlabeled Pazopanib transition in the this compound solution.
-
Prepare a calibration curve for unlabeled Pazopanib.
-
Calculate the concentration of the unlabeled Pazopanib impurity in your this compound working solution using the calibration curve.
-
Data Interpretation:
The following table provides an example of how to present the data from this experiment.
| Sample ID | This compound Concentration (ng/mL) | Unlabeled Pazopanib Peak Area | Calculated Unlabeled Pazopanib Concentration (ng/mL) | % Contamination |
| This compound Neat Solution | 100 | 15,234 | 0.85 | 0.85% |
Acceptance Criteria: The contribution of the unlabeled analyte from the internal standard should ideally be less than the lower limit of quantification (LLOQ) of your assay. If the contamination is significant, you may need to source a higher purity internal standard or adjust your data processing to account for this contribution.
Issue 2: Inconsistent or Inaccurate Quantification Results
Inconsistent results can be caused by a variety of factors, including degradation of the stock solution or issues with the analytical method.
The following diagram illustrates a logical workflow for troubleshooting inconsistent quantification results.
Caption: A flowchart for troubleshooting inconsistent analytical results.
Potential Contamination Sources and Mitigation
The following diagram illustrates the potential sources of contamination in this compound stock solutions and the corresponding mitigation strategies.
Caption: Sources of contamination and how to mitigate them.
References
How to address lot-to-lot variability of Pazopanib-d6 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address lot-to-lot variability of Pazopanib-d6 internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of lot-to-lot variability with this compound internal standard?
Lot-to-lot variability of this compound can arise from several factors, primarily related to its purity and isotopic composition. Key causes include:
-
Chemical Purity: The presence of unlabeled Pazopanib (B1684535) or other synthesis-related impurities can differ between lots.[1][2][3][4]
-
Isotopic Purity: Variations in the degree and location of deuterium (B1214612) labeling can lead to differences in mass spectrometric response and potential for isotopic interference.[1]
-
Isotopic "Cross-Talk": Natural isotopes of the analyte (Pazopanib) can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations. This effect can vary if the isotopic purity of the internal standard changes between lots.
-
Deuterium Exchange: The stability of the deuterium labels can be a factor. If labels are in positions susceptible to exchange with hydrogen from the solvent or matrix, the internal standard's response can decrease over time and may differ between lots.
-
Storage and Handling: Improper storage conditions can lead to degradation of the internal standard, introducing variability.
Q2: How can I assess a new lot of this compound for potential variability?
Before using a new lot of this compound in a validated assay, it is crucial to perform a comprehensive evaluation. This should include:
-
Certificate of Analysis (CoA) Review: Carefully examine the CoA for the new lot and compare it to the previous lot. Pay close to attention to reported chemical and isotopic purity.
-
Purity Assessment: Even with a CoA, it is good practice to independently verify the purity. This can be done by analyzing a high-concentration solution of the new lot of this compound and looking for the presence of unlabeled Pazopanib in the analyte's mass channel.
-
Isotopic Interference Check: To check for "cross-talk," analyze a high-concentration solution of unlabeled Pazopanib and monitor the mass channel of the this compound internal standard. A significant signal indicates isotopic contribution from the analyte.
-
Comparative Analysis: Prepare calibration curves and quality control (QC) samples using both the old and new lots of the internal standard. The results should be within your established acceptance criteria.
Q3: What is the "chromatographic isotope effect" and can it contribute to lot-to-lot variability?
The "chromatographic isotope effect" refers to the phenomenon where a deuterated compound may have a slightly different retention time than its non-deuterated counterpart, often eluting slightly earlier in reverse-phase chromatography. While this effect itself is generally consistent for a given deuterated standard, if different lots of this compound have variations in the position of deuteration, it could potentially lead to minor shifts in retention time. If the analyte and internal standard peaks do not completely overlap, they may be subjected to different matrix effects, which can introduce variability in the analytical results.
Q4: Are there regulatory guidelines I should follow when dealing with internal standard variability?
Yes, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines on bioanalytical method validation that address the use of internal standards. These guidelines emphasize the importance of ensuring the purity and stability of internal standards and may require documentation of the evaluation of new lots.
Troubleshooting Guides
Issue 1: Unexpected Shift in Internal Standard Response with a New Lot
Symptoms:
-
A sudden and consistent increase or decrease in the this compound signal intensity across all samples (calibrators, QCs, and unknowns) after switching to a new lot.
-
Quality control samples failing to meet acceptance criteria.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a shift in internal standard response.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Solution |
| Different Chemical Purity | Analyze a high-concentration solution of the new lot and check for the presence of unlabeled Pazopanib. | If significant unlabeled analyte is present, contact the supplier. A new lot may be required. |
| Different Isotopic Purity | Review the Certificate of Analysis for isotopic purity specifications. Assess for "cross-talk". | If isotopic interference is significant, consider using a higher mass-labeled standard or mathematical correction if your software allows. |
| Weighing or Dilution Error | Prepare fresh stock and working solutions from the new lot, paying close attention to technique. | If fresh preparations resolve the issue, document the error and continue with the new solutions. |
| Degradation of Internal Standard | Review storage conditions and stability data for this compound. | Ensure proper storage at -20°C. If degradation is suspected, acquire a new lot. |
Issue 2: Increased Variability or "Flying" Internal Standard Peaks
Symptoms:
-
Inconsistent this compound response across an analytical run.
-
Random, sporadic high or low internal standard peaks in some samples but not others.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting variable internal standard peaks.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Solution |
| Inconsistent Sample Preparation | Review extraction procedures for consistency. Ensure thorough mixing of the internal standard with the sample matrix. | Re-train analysts on the sample preparation method. Automate liquid handling steps if possible. |
| Differential Matrix Effects | Evaluate if the retention time of this compound has shifted relative to Pazopanib. | Optimize chromatography to ensure co-elution of the analyte and internal standard. |
| In-Process or Autosampler Instability | Perform stability experiments of the processed samples at the autosampler temperature for the expected duration of the analytical run. | If instability is observed, adjust the autosampler temperature or the run time. |
| LC-MS/MS System Issues | Check for injector blockages, inconsistent injection volumes, or fluctuations in the mass spectrometer's source conditions. | Perform system maintenance as needed. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Interference ("Cross-Talk")
Objective: To determine the contribution of the unlabeled analyte (Pazopanib) to the signal of the deuterated internal standard (this compound).
Materials:
-
Unlabeled Pazopanib reference standard.
-
This compound internal standard.
-
Appropriate solvent (e.g., methanol, acetonitrile).
-
Validated LC-MS/MS system.
Procedure:
-
Prepare a high-concentration solution of unlabeled Pazopanib at the Upper Limit of Quantification (ULOQ) of your assay.
-
Inject this solution into the LC-MS/MS system.
-
Monitor the mass transition (SRM) for this compound.
-
Acceptance Criteria: The response in the internal standard channel should not be more than a pre-defined percentage (e.g., 5%) of the response of the internal standard at its working concentration.
Protocol 2: Comparative Analysis of Two Lots of Internal Standard
Objective: To ensure that a new lot of this compound provides comparable results to the previously used lot.
Materials:
-
Old lot of this compound.
-
New lot of this compound.
-
Unlabeled Pazopanib reference standard.
-
Blank biological matrix.
Procedure:
-
Prepare two separate sets of calibration standards and quality control (QC) samples. One set will be prepared using the old lot of this compound, and the second set will use the new lot.
-
The concentration of the internal standard should be the same for both sets.
-
Analyze both sets of calibrators and QCs in the same analytical run.
-
Data Analysis:
-
Calculate the regression parameters for both calibration curves. The slopes and intercepts should be comparable.
-
Calculate the accuracy and precision for both sets of QCs.
-
The results from the new lot should meet the acceptance criteria of the validated method.
-
Data Presentation
Table 1: Example Data for Comparative Lot Analysis
| Parameter | Old Lot of this compound | New Lot of this compound | Acceptance Criteria |
| Calibration Curve Slope | 0.125 | 0.123 | Within ± 5% variation |
| Calibration Curve R² | 0.998 | 0.997 | ≥ 0.99 |
| Low QC Accuracy (%) | 102.5 | 104.1 | 85-115% |
| Mid QC Accuracy (%) | 98.7 | 101.2 | 85-115% |
| High QC Accuracy (%) | 99.5 | 97.9 | 85-115% |
| Low QC Precision (%CV) | 4.2 | 5.1 | ≤ 15% |
| Mid QC Precision (%CV) | 3.5 | 4.0 | ≤ 15% |
| High QC Precision (%CV) | 2.8 | 3.2 | ≤ 15% |
Table 2: Summary of this compound Characteristics and Storage
| Characteristic | Specification | Reference |
| Chemical Formula | C₂₁H₁₇D₆N₇O₂S | |
| Molecular Weight | 443.56 g/mol | |
| Recommended Storage | -20°C | |
| Long-term Stability | ≥ 4 years (at -20°C) | |
| Shipping Condition | Room temperature (may vary) |
References
- 1. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of four process impurities in pazopanib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. tandfonline.com [tandfonline.com]
Validation & Comparative
Cross-validation of Pazopanib quantification methods between different laboratories
A Comparative Guide to Cross-Laboratory Quantification of Pazopanib (B1684535)
For researchers, scientists, and drug development professionals, ensuring consistent and reproducible quantification of therapeutic drugs across different laboratories is paramount for the integrity of clinical trial data and therapeutic drug monitoring. This guide provides a comparative overview of the two most common methods for Pazopanib quantification—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—and outlines a framework for cross-validation.
Pazopanib, a tyrosine kinase inhibitor, is a critical oral medication for advanced renal cell carcinoma and soft tissue sarcoma.[1][2] Monitoring its plasma concentration is crucial due to a known exposure-response relationship.[2][3] As analytical tasks are often outsourced or transferred between laboratories, it is essential to validate that different methods yield comparable results. This guide summarizes the performance of validated LC-MS/MS and HPLC-UV methods and provides a general protocol for inter-laboratory cross-validation.
Quantitative Performance of Pazopanib Quantification Methods
The following tables summarize the key validation parameters for LC-MS/MS and HPLC-UV methods as reported in various studies. These values highlight the typical performance characteristics that can be expected from each methodology and serve as a benchmark for cross-laboratory comparisons.
Table 1: Performance Characteristics of LC-MS/MS Methods for Pazopanib Quantification
| Parameter | Reported Range of Performance | References |
| Linearity Range | 1.0 - 1000.0 ng/mL to 62.5 - 32,000 ng/mL | [1][4] |
| Correlation Coefficient (r²) | ≥ 0.999 | [1][4] |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL - 62.5 ng/mL | [1][4] |
| Intra-day Precision (%CV) | < 6.8% | [1] |
| Inter-day Precision (%CV) | < 6.8% | [1] |
| Accuracy/Recovery | 94.62% - 112.6% / Mean recovery of 98.2% | [1][4] |
Table 2: Performance Characteristics of HPLC-UV Methods for Pazopanib Quantification
| Parameter | Reported Range of Performance | References |
| Linearity Range | 0.5 - 100 µg/mL | [2][5] |
| Correlation Coefficient (r²) | > 0.999 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | [2][5] |
| Intra-day Precision (%CV) | < 4.5% | [2][5] |
| Inter-day Precision (%CV) | < 4.5% | [2][5] |
| Accuracy/Recovery | > 80% | [2][5] |
Experimental Protocols
Below are detailed methodologies for representative LC-MS/MS and HPLC-UV assays for Pazopanib quantification. These protocols provide a foundation for establishing and validating these methods in a new laboratory.
LC-MS/MS Method Protocol
This method is noted for its high sensitivity and specificity.
-
Sample Preparation: Protein precipitation is a common and efficient method for sample clean-up.[1][7]
-
To a plasma sample, an internal standard (e.g., Erlotinib or a stable isotopically labeled Pazopanib) is added.[1][7]
-
Acetonitrile or methanol (B129727) is added to precipitate plasma proteins.[1][7]
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is collected, and an aliquot is injected into the LC-MS/MS system.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used.[7]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both Pazopanib and the internal standard. For Pazopanib, a common transition is m/z 438 → m/z 357.[7]
-
HPLC-UV Method Protocol
This method is robust, cost-effective, and widely available.[8]
-
Sample Preparation: Liquid-liquid extraction is a frequently used technique.[2][5]
-
An internal standard (e.g., Gefitinib) is added to the plasma sample.[2][5]
-
An extraction solvent, such as diethyl ether, is added.[2][5]
-
The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
-
The organic layer is transferred to a clean tube and evaporated to dryness.
-
The residue is reconstituted in the mobile phase, and an aliquot is injected into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Ultrabase C18) is a common choice.[2][5]
-
Mobile Phase: An isocratic elution is often used, with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate) and an organic mixture (e.g., acetonitrile/methanol).[2][5]
-
-
UV Detection:
Framework for Inter-Laboratory Cross-Validation
While specific cross-validation studies for Pazopanib were not identified, a general framework based on regulatory guidelines can be applied.[9][10] The goal is to demonstrate that the analytical methods used in different laboratories provide comparable results.
The following diagram illustrates a typical workflow for an inter-laboratory cross-validation study.
Caption: Workflow for Inter-Laboratory Bioanalytical Method Cross-Validation.
The next diagram outlines the logical relationship of the key parameters that should be evaluated during the cross-validation process.
Caption: Key Parameters for Evaluating Method Comparability in Cross-Validation.
A successful cross-validation study ensures that data generated across different sites can be reliably combined or compared, which is crucial for the successful progression of drug development programs. By following a structured approach and using the performance data of established methods as a benchmark, researchers can confidently transfer and implement Pazopanib quantification methods across laboratories.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. Development and validation of an HPLC-UV method for pazopanib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and clinical validation of an LC-MS/MS method for the quantification of pazopanib in DBS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Development and Validation of an HPLC-UV Method for Pazopanib Quantification in Human Plasma and Application to Patients With Cancer in Routine Clinical Practice | Semantic Scholar [semanticscholar.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. ema.europa.eu [ema.europa.eu]
Determining the Limit of Detection and Quantification for Pazopanib Analysis: A Comparative Guide
This guide provides a comparative overview of various analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of Pazopanib, a multi-targeted tyrosine kinase inhibitor. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource with supporting experimental data to aid in selecting the most appropriate analytical technique for their specific needs, from quality control in bulk drug manufacturing to therapeutic drug monitoring in patient plasma.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[1] These parameters are crucial for the validation of analytical methods and are defined by the International Council for Harmonisation (ICH) guidelines.[2][3]
Several approaches are recommended by the ICH for determining LOD and LOQ:
-
Visual Evaluation: The LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be consistently detected.
-
Signal-to-Noise Ratio: This approach is typically used for analytical procedures that exhibit baseline noise. The LOD is often established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.[4][5]
-
Based on the Standard Deviation of the Response and the Slope: This is a common statistical method where LOD and LOQ are calculated from the calibration curve. The formulas are:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Comparative Analysis of Pazopanib Quantification Methods
The selection of an analytical method depends on the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most common techniques for Pazopanib analysis.
Below is a summary of reported LOD and LOQ values for Pazopanib using various methods.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| RP-HPLC-PDA | Bulk / Dosage Forms | 0.396 µg/mL | 1.200 µg/mL |
| HPLC-UV | Bulk / Human Plasma | 0.27 µg/mL | 0.82 µg/mL |
| HPLC-UV | Human Plasma | 0.2 µg/mL | 0.5 µg/mL |
| RP-HPLC | Pharmaceutical Dosage Form | 0.055 µg/mL | 0.167 µg/mL |
| RP-HPLC | Bulk / Tablets | 0.15 µg/mL | 0.50 µg/mL |
| RP-HPLC | Human Plasma | 0.571 µg/mL | 1.731 µg/mL |
| LC-MS/MS | Human Plasma | 10 ng/mL | 62.5 ng/mL |
| UPLC-MS/MS | Not Specified | Not Specified | 0.05 ng/mL (Lower LOQ) |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following are representative experimental protocols from published studies.
Protocol 1: RP-HPLC-PDA for Bulk and Dosage Forms
-
Instrumentation: Agilent HPLC with a PDA detector.
-
Column: Agilent Zorbax Eclipse plus C18 (150 x 4.6mm, 5µm).
-
Mobile Phase: 10mM Ammonium acetate (B1210297) and methanol (B129727) in a 40:60 v/v ratio.
-
Flow Rate: Isocratic mode.
-
Detection Wavelength: 268 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 40°C.
-
Retention Time: 2.2 minutes.
Protocol 2: HPLC-UV for Human Plasma
-
Instrumentation: HPLC with UV detection.
-
Internal Standard (IS): Oxamniquine (OXA).
-
Column: Nucleosil CN (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 100 mM sodium acetate buffer (pH 4.5) in a 40:60 v/v ratio.
-
Flow Rate: Isocratic mode.
-
Detection Wavelength: Not explicitly stated, but common for Pazopanib is ~270 nm.
-
Sample Preparation: Presumed protein precipitation or liquid-liquid extraction for plasma samples.
Protocol 3: LC-MS/MS for Human Plasma
-
Instrumentation: Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Internal Standard (IS): Erlotinib.
-
Sample Preparation: Not detailed, but typically involves protein precipitation followed by centrifugation.
-
MS Mode: Positive Electrospray Ionization (ESI).
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 1200 L/h.
-
Linearity Range: 62.5–32,000 ng/mL.
Visualized Workflows and Pathways
Diagrams can simplify complex processes and relationships, providing a clear visual reference.
Caption: Workflow for determining LOD and LOQ based on the calibration curve method.
Caption: Simplified signaling pathway showing Pazopanib's inhibitory action.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
Comparison of different extraction techniques for Pazopanib bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pazopanib (B1684535), a multi-targeted tyrosine kinase inhibitor, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The choice of extraction technique significantly impacts the reliability and efficiency of the bioanalytical method. This guide provides an objective comparison of the three most common extraction techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—supported by experimental data to aid researchers in selecting the most appropriate method for their needs.
Performance Comparison of Extraction Techniques
The selection of an optimal extraction technique depends on a balance of factors including recovery, purity of the final extract, method simplicity, and throughput. Below is a summary of key performance parameters for PPT, LLE, and SPE based on published bioanalytical methods for pazopanib.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 98.2% to 102.32%[1][2] | >80%[3] | 102.0 ± 3.9%[4] |
| Linearity Range | 1.0 - 1000.0 ng/mL[2] | 0.5 - 100 µg/mL | 0.5 - 100 µg/mL |
| Intra-day Precision (%CV) | 0.5% to 3.0% | < 4.5% | < 5.0% |
| Inter-day Precision (%CV) | 0.6% to 3.3% | < 4.5% | < 5.0% |
| Intra-day Accuracy | 95.55% to 106.32% | Not explicitly stated | Within 12.0% |
| Inter-day Accuracy | 94.62% to 112.6% | Not explicitly stated | Within 12.0% |
| Matrix Effect | Not explicitly stated | Not explicitly stated | 90.9% to 97.1% |
Experimental Workflows
The following diagrams illustrate the typical workflows for each extraction technique.
Detailed Experimental Protocols
Below are representative experimental protocols for each extraction technique, synthesized from the cited literature.
Protein Precipitation (PPT) Protocol
This method is favored for its simplicity and high throughput.
-
Sample Preparation : To a 100 µL aliquot of human plasma in a microcentrifuge tube, add a suitable internal standard (IS).
-
Precipitation : Add 300 µL of cold acetonitrile or methanol to the plasma sample.
-
Mixing : Vortex the mixture for approximately 2 minutes to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the clear supernatant to a clean tube.
-
Analysis : The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if further concentration is needed.
Liquid-Liquid Extraction (LLE) Protocol
LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
-
Sample Preparation : To a 200 µL aliquot of human plasma, add the internal standard.
-
Extraction : Add 1 mL of diethyl ether to the plasma sample.
-
Mixing : Vortex the mixture vigorously for 5 minutes to facilitate the transfer of pazopanib into the organic phase.
-
Centrifugation : Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Separation : Carefully transfer the upper organic layer to a new tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 200 µL).
-
Analysis : Inject the reconstituted sample into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analyte, thereby minimizing matrix effects.
-
Cartridge Conditioning : Condition a suitable SPE cartridge (e.g., a C18 cartridge) by passing methanol followed by equilibration with water or a specific buffer.
-
Sample Loading : Load the pre-treated plasma sample (e.g., plasma diluted with a buffer) onto the conditioned SPE cartridge.
-
Washing : Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering substances.
-
Elution : Elute pazopanib from the cartridge using a small volume of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution : The eluate is typically evaporated to dryness and then reconstituted in the mobile phase.
-
Analysis : Inject the final sample into the LC-MS/MS system.
Conclusion
The choice of extraction technique for pazopanib bioanalysis is a critical decision that influences the quality and reliability of the results.
-
Protein Precipitation is a rapid and straightforward method, offering high recovery, making it suitable for high-throughput screening in early drug discovery.
-
Liquid-Liquid Extraction provides a cleaner sample than PPT, reducing matrix effects, and is a robust method for routine analysis.
-
Solid-Phase Extraction yields the cleanest extracts, significantly minimizing matrix effects and thereby enhancing the sensitivity and specificity of the assay. It is often the method of choice for validation and clinical sample analysis where the highest data quality is required.
Researchers should consider the specific requirements of their study, including the desired level of sample cleanup, throughput needs, and available resources, when selecting the most appropriate extraction technique for pazopanib bioanalysis.
References
- 1. payeshdarou.ir [payeshdarou.ir]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Development and validation of an HPLC-UV method for pazopanib quantification in human plasma and application to patients with cancer in routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a High-Throughput Quantification Method for Pazopanib Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Its Clinical Application in Patients With Soft Tissue Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: In Vitro Efficacy of Pazopanib Versus Other Tyrosine Kinase Inhibitors
For Immediate Release
This guide provides a comprehensive in vitro comparison of Pazopanib, a multi-targeted tyrosine kinase inhibitor (TKI), against other prominent TKIs including Sunitinib, Axitinib, and Sorafenib. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to objectively evaluate the performance of these anti-cancer agents in a preclinical setting.
Pazopanib is a potent TKI that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1][2] Its mechanism of action disrupts critical signaling pathways involved in tumor angiogenesis and cell proliferation.[1] This guide delves into the nuances of its in vitro efficacy through comparative data on kinase inhibition and cancer cell viability, alongside detailed experimental methodologies.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro inhibitory activities of Pazopanib and its counterparts against key kinases and cancer cell lines.
Table 1: Comparative Kinase Inhibition (IC50/Ki in nM)
This table presents the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) of each TKI against their primary kinase targets. Lower values indicate greater potency.
| Kinase Target | Pazopanib (nM) | Sunitinib (nM) | Axitinib (nM) | Sorafenib (nM) |
| VEGFR-1 | 10[2] | - | - | - |
| VEGFR-2 | 30[3] | 9 | 1.6 | 90 |
| VEGFR-3 | 47 | - | - | - |
| PDGFR-α | 71 | - | - | - |
| PDGFR-β | 84 | - | - | - |
| c-Kit | 74 | - | - | - |
| Flt-3 | 230 | Potent | - | Modest |
Note: IC50 values can vary between different experimental setups and assay conditions. Data is compiled from multiple sources for a comparative overview.
Table 2: In Vitro Cytotoxicity in Renal Cell Carcinoma (RCC) Cell Lines
This table showcases the differential effects of Pazopanib and Sunitinib on the viability of the Caki-1 human RCC cell line after 72 hours of treatment.
| Parameter | Pazopanib (50 µM) | Sunitinib (2 µM) |
| Cell Viability (MTT Assay) | ~57% of control | ~45% of control |
| Cell Proliferation Inhibition | 43% | 55% |
| Apoptosis Induction | Moderate | Significant |
Data sourced from Pinto et al. (2022).
These in vitro findings suggest that while both drugs inhibit RCC cell proliferation, Sunitinib demonstrates a more potent cytotoxic effect, inducing apoptosis at clinically relevant concentrations. In contrast, Pazopanib exhibited a more cytostatic (inhibiting cell proliferation) effect.
Key Signaling Pathways and Inhibition
Pazopanib and other TKIs exert their effects by blocking the phosphorylation of key receptor tyrosine kinases, thereby inhibiting downstream signaling cascades crucial for cancer cell survival and proliferation.
Caption: Simplified VEGFR and PDGFR signaling pathways and TKI inhibition.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a TKI on the kinase activity of a purified recombinant target protein.
Materials:
-
Recombinant human kinase domain (e.g., VEGFR-2, PDGFR-β)
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
ATP (Adenosine triphosphate)
-
Tyrosine Kinase Inhibitor (Pazopanib, Sunitinib, etc.)
-
Kinase assay buffer
-
96- or 384-well microplates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the TKI in DMSO.
-
Assay Plate Preparation: Add a small volume of each inhibitor concentration to the wells of the microplate. Include control wells with DMSO only (no inhibitor).
-
Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and the kinase substrate in the kinase assay buffer. Add this mixture to all wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal proportional to the amount of phosphorylated substrate.
-
Data Acquisition: Read the signal in each well using a microplate reader.
-
Data Analysis: Normalize the data and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., Caki-1, 786-O)
-
Complete cell culture medium
-
Tyrosine Kinase Inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the TKIs for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot it against the drug concentration to determine the EC50 value.
Caption: General experimental workflow for in vitro TKI comparison.
Conclusion
This guide provides a foundational in vitro comparison of Pazopanib with other key tyrosine kinase inhibitors. The presented data highlights the nuanced differences in their potency and cellular effects. While Axitinib shows higher potency against VEGFR-2 in cell-free assays, Sunitinib appears more cytotoxic to renal cancer cells in vitro. Pazopanib, with its multi-targeted profile, demonstrates a more cytostatic effect. These preclinical findings, supported by detailed experimental protocols, offer valuable insights for researchers in the field of targeted cancer therapy, aiding in the design of future studies and the development of more effective treatment strategies.
References
Assessing the Robustness of Analytical Methods for Pazopanib Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the assurance of a reliable and consistent analytical method for quantifying Pazopanib (B1684535) is paramount. This guide provides a comparative assessment of the robustness of commonly employed analytical techniques, supported by experimental data and detailed methodologies, to aid in the selection and validation of the most suitable method for your specific needs.
The quantification of Pazopanib, a tyrosine kinase inhibitor used in cancer therapy, is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a key indicator of its reliability during routine use. This document compares the robustness of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two prevalent methods for Pazopanib analysis.
Comparative Analysis of Method Robustness
The robustness of an analytical method is typically evaluated by intentionally varying critical parameters and observing the impact on the results. The following table summarizes the robustness data from various validated methods for Pazopanib quantification.
| Parameter Varied | HPLC-UV Method 1 | RP-HPLC Method 2 | LC-MS/MS Method 1 |
| Mobile Phase Composition | Acetonitrile (B52724): 100 mM sodium acetate (B1210297) buffer (pH 4.5); 40:60, v/v. Minute changes within 10% did not significantly alter the estimation[1]. | Mobile phase ratio variation from more organic phase to less organic phase was tested[2]. | Not explicitly detailed but the method was found to be robust for routine application[3]. |
| Flow Rate | 1.0 mL/min. Minute changes within 10% did not significantly alter the estimation[1]. | Variations from 0.9 mL/min to 1.1 mL/min were tested. The method was found to be robust in less flow condition[2]. | Not explicitly detailed but the method was found to be robust for routine application. |
| pH of Mobile Phase | pH 4.5. Minute changes did not significantly alter the estimation. | Not explicitly detailed. | Not explicitly detailed but the method was found to be robust for routine application. |
| Column Temperature | Not explicitly detailed. | Not explicitly detailed. | Not explicitly detailed but the method was found to be robust for routine application. |
| Wavelength | Not applicable. | Not applicable. | Not explicitly detailed but the method was found to be robust for routine application. |
| Overall Robustness Finding | The relative standard deviation (RSD) recorded was 0.29-1.85%, inferring the method's ruggedness. | The analytical method passed both robustness and ruggedness tests. | The described method was successfully validated and was found to be robust for routine application to analyze samples from cancer patients treated with pazopanib. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the protocols for the key experiments cited in this guide.
HPLC-UV Method
This method is suitable for the quantification of Pazopanib in bulk drug, tablet formulations, and human plasma.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Nucleosil CN (i.d. 250 X 4.6 mm and particle size 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 100 mM sodium acetate buffer (pH 4.5) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specified wavelength.
-
Internal Standard: Oxamniquine (OXA).
-
Sample Preparation (Plasma): Spiked plasma samples are subjected to an extraction procedure before injection into the HPLC system.
RP-HPLC Method
This Reverse-Phase HPLC method is designed for the estimation of Pazopanib in pure form and marketed pharmaceutical dosage forms.
-
Instrumentation: An RP-HPLC system with a suitable detector.
-
Mobile Phase: The exact composition is determined during method development, with variations tested for robustness.
-
Flow Rate: The standard flow rate is set, and variations (e.g., ± 0.2 mL/min) are tested to assess robustness.
-
Robustness Evaluation: The analysis is performed under different conditions, such as variations in flow rate and mobile phase composition, to determine the variability of the test results.
LC-MS/MS Method
This method offers high sensitivity and selectivity for the quantification of Pazopanib in human plasma, making it suitable for therapeutic drug monitoring.
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Sample Preparation: Protein precipitation using methanol, followed by dilution with 10 mmol/L ammonium (B1175870) hydroxide (B78521) buffer.
-
Column: A C18 column is used for chromatographic separation.
-
Mobile Phase: Isocratic elution with ammonium hydroxide in water and methanol.
-
Detection: A tandem mass spectrometer with a turbo ion spray interface is used in positive ion mode. The transitions monitored are m/z 438 → m/z 357 for pazopanib and m/z 442 → m/z 361 for the internal standard.
-
Internal Standard: Stable isotopically labeled C,H3-pazopanib.
Workflow for Robustness Assessment
The following diagram illustrates a typical workflow for assessing the robustness of an analytical method for Pazopanib quantification.
Caption: Workflow for assessing the robustness of an analytical method.
Conclusion
Both HPLC-UV and LC-MS/MS methods can be robust for the quantification of Pazopanib when properly validated. The choice between the methods will depend on the specific requirements of the analysis, such as the need for high sensitivity (favoring LC-MS/MS) or the availability of equipment and cost considerations (where HPLC-UV might be preferred). The provided data and protocols serve as a valuable resource for researchers in selecting and implementing a robust analytical method for Pazopanib quantification, ultimately contributing to more reliable and reproducible scientific outcomes.
References
- 1. ICH guidelines-compliant HPLC-UV method for pharmaceutical quality control and therapeutic drug monitoring of the multi-targeted tyrosine kinase inhibitor pazopanib [scielo.org.za]
- 2. jidps.com [jidps.com]
- 3. Fast and Straightforward Method for the Quantification of Pazopanib in Human Plasma Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Pazopanib-d6: A Procedural Guide
The proper disposal of Pazopanib-d6, a deuterated analog of a potent tyrosine kinase inhibitor, is a critical component of laboratory safety and environmental responsibility. As a hazardous substance, all materials contaminated with this compound must be managed as regulated hazardous waste from generation to final disposal.[1] Adherence to stringent protocols is essential to mitigate exposure risks and ensure compliance with federal, state, and local regulations.
Waste Classification and Segregation
The cornerstone of proper this compound disposal is the correct identification and segregation of waste. Waste is categorized based on the level of contamination.
| Waste Category | Description | Examples |
| Bulk Hazardous Waste | Any quantity of this compound exceeding 3% of its original volume.[1] | - Unused or expired this compound powder or solutions. - Partially used vials or containers.[1] |
| Trace Contaminated Waste | Items that are not visibly contaminated but have come into contact with this compound. | - Empty vials, ampules, and packaging. - Used personal protective equipment (PPE) such as gloves, gowns, and masks.[2] - Contaminated lab supplies (e.g., pipette tips, absorbent pads). |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation : At the point of generation, immediately classify waste as either bulk hazardous or trace contaminated.[1]
-
Containerization : Place segregated waste into designated, leak-proof, and puncture-resistant containers that are clearly labeled as "Hazardous Waste" and identify the contents.
-
Storage : Store waste containers in a secure, designated area away from general laboratory traffic and separate from non-hazardous chemicals. The storage area should be cool and dry.
-
Transportation : Arrange for the collection of hazardous waste by a licensed and certified hazardous waste disposal company. Ensure that all shipping and transport documentation complies with regulatory requirements.
-
Final Disposal : The final disposal method will be determined by the hazardous waste contractor, typically involving high-temperature incineration to ensure complete destruction of the active pharmaceutical ingredient.
It is imperative to avoid disposing of this compound down the drain or with regular laboratory trash, as it is toxic to aquatic life with long-lasting effects.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
-
Evacuate and Secure : Alert others in the vicinity and evacuate the immediate area.
-
Don Personal Protective Equipment (PPE) : Only personnel trained in hazardous drug spill cleanup should manage the incident. This requires full PPE, including a respirator, eye protection, gown, and double gloves.
-
Containment and Cleanup : Use a spill kit to absorb the material. For solid spills, gently cover with absorbent material to avoid raising dust. For liquid spills, absorb with appropriate materials.
-
Decontamination : Thoroughly clean the spill area with a suitable decontamination solution.
-
Disposal : All materials used for cleanup must be disposed of as hazardous waste.
-
Reporting : Report the incident to the laboratory supervisor or safety officer.
Personal Protective Equipment (PPE)
When handling this compound, including during disposal procedures, the following PPE is mandatory:
-
Gloves : Chemical-resistant gloves should be worn at all times.
-
Gown : A disposable gown with elastic cuffs is required.
-
Eye Protection : Safety glasses with side shields or goggles are necessary to protect against splashes.
-
Respiratory Protection : If there is a risk of aerosol or dust formation, a NIOSH-approved respirator is required. Surgical masks do not provide adequate protection.
All disposable PPE used during handling must be disposed of as contaminated waste.
Below is a diagram illustrating the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
